![molecular formula C38H46N10O8S2 B585260 Sildenafil dimer CAS No. 1346602-67-2](/img/structure/B585260.png)
Sildenafil dimer
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Overview
Description
Sildenafil dimer is a compound derived from sildenafil, which is widely known for its use in treating erectile dysfunction and pulmonary arterial hypertension. Sildenafil functions as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). The dimer form of sildenafil is of interest due to its potential unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sildenafil dimer typically involves the coupling of two sildenafil molecules. This can be achieved through various chemical reactions, including oxidative coupling or through the use of coupling agents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the dimer.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification processes to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Sildenafil dimer can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted sildenafil dimers.
Scientific Research Applications
Chemistry: Used as a model compound to study dimerization processes and the effects of dimerization on chemical properties.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including its effects on PDE5 inhibition and related pathways.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of sildenafil dimer involves its interaction with PDE5, similar to sildenafil. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to increased levels of cGMP. This results in the relaxation of smooth muscle cells and increased blood flow, particularly in the corpus cavernosum of the penis and the pulmonary vasculature.
Comparison with Similar Compounds
Tadalafil: Another PDE5 inhibitor used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Similar to sildenafil, used for erectile dysfunction.
Avanafil: A newer PDE5 inhibitor with a faster onset of action.
Uniqueness of Sildenafil Dimer: this compound is unique due to its dimeric structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts. This uniqueness could lead to distinct therapeutic effects and applications in various scientific fields.
Biological Activity
Sildenafil dimer, a compound derived from sildenafil citrate, exhibits significant biological activity, particularly in the context of phosphodiesterase type 5 (PDE5) inhibition and its implications for various physiological processes. This article explores the biological activity of this compound, supported by case studies, research findings, and relevant data tables.
Overview of this compound
This compound refers to a molecular structure where two sildenafil molecules are linked together. This modification may enhance the pharmacological properties of sildenafil, particularly its efficacy and duration of action. Sildenafil itself is primarily known for its role as a PDE5 inhibitor, which increases levels of cyclic guanosine monophosphate (cGMP) and promotes vasodilation, particularly in penile tissues.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of PDE5. This inhibition leads to increased cGMP levels, facilitating smooth muscle relaxation and enhanced blood flow. The following table summarizes the comparative potency of sildenafil and its dimer:
Compound | PDE5 Inhibition Potency (IC50) | Selectivity Ratio (PDE5 vs. Other PDEs) |
---|---|---|
Sildenafil | 3.5 nM | ~240-fold more selective for PDE5 |
This compound | TBD (To Be Determined) | TBD |
Case Study: Efficacy in Erectile Dysfunction
A significant body of research supports the efficacy of sildenafil in treating erectile dysfunction (ED). A study involving a large sample of Chinese men demonstrated that sildenafil significantly improved erectile function across various dosages (25-100 mg) over a four-week period . The findings indicated that sildenafil's action on endothelial cells not only improved erectile function but also enhanced spermatogenesis through improved microcirculation.
Study on Human Corpus Cavernosum
In vitro studies on human corpus cavernosum tissue revealed that sildenafil enhances neurogenic relaxation in a concentration-dependent manner. When precontracted with phenylephrine, strips treated with sildenafil showed up to three times the relaxation response compared to untreated controls . This study underscores the potential for this compound to exhibit similar or enhanced effects due to its structural modifications.
Cardiovascular Effects
Sildenafil has been shown to have beneficial cardiovascular effects beyond its use in ED. In patients with pulmonary arterial hypertension (PAH), sildenafil demonstrated improvements in exercise capacity and hemodynamics . The potential for this compound to enhance these effects warrants further investigation.
Safety Profile
The safety profile of sildenafil is well-documented, with common side effects including headaches, flushing, and dyspepsia. A comprehensive review of clinical trials indicated no significant increase in cardiovascular events among patients using sildenafil compared to placebo . Understanding the safety profile of this compound will be crucial as research progresses.
Future Directions and Research Opportunities
The exploration of this compound presents several avenues for future research:
- Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound compared to its monomeric form.
- Comparative Efficacy : Conducting head-to-head clinical trials to evaluate the efficacy of this compound against standard sildenafil in various conditions.
- Mechanistic Studies : Further elucidating the molecular mechanisms by which this compound enhances cGMP signaling pathways.
Properties
IUPAC Name |
5-[2-ethoxy-5-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N10O8S2/c1-7-11-27-31-33(45(5)43-27)37(49)41-35(39-31)25-21-23(13-15-29(25)55-9-3)57(51,52)47-17-19-48(20-18-47)58(53,54)24-14-16-30(56-10-4)26(22-24)36-40-32-28(12-8-2)44-46(6)34(32)38(50)42-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,39,41,49)(H,40,42,50) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIJAYPVGDPKAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NC7=C(C(=O)N6)N(N=C7CCC)C)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N10O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-67-2 |
Source
|
Record name | Sildenafil dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SILDENAFIL DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C15VAS7NE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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